

WAY-100635 Maleate: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	WAY-100635 maleate	
Cat. No.:	B1683584	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-100635 is a piperazine derivative that has been extensively utilized as a research tool in neuroscience and pharmacology. Initially characterized as a potent and selective "silent" antagonist for the serotonin 1A (5-HT1A) receptor, subsequent research has revealed a more complex pharmacological profile.[1][2][3] Notably, WAY-100635 also functions as a potent full agonist at the dopamine D4 receptor.[4][5] This dual activity necessitates careful consideration in the design and interpretation of studies employing this compound. This guide provides an indepth overview of the chemical properties, pharmacological data, experimental protocols, and signaling pathways associated with **WAY-100635 maleate**.

Chemical and Physical Properties

There is some discrepancy in the literature and commercial listings regarding the CAS number for **WAY-100635 maleate**. Both 1092679-51-0 and 634908-75-1 are frequently cited for the maleate salt. Researchers should verify the specific CAS number with their supplier. The properties of the maleate salt are summarized below.



Property	Value	Citations
Chemical Name	N-[2-[4-(2-Methoxyphenyl)-1- piperazinyl]ethyl]-N-2- pyridinylcyclohexanecarboxami de maleate	[3]
Synonyms	WAY 100635 maleate	[6][7]
CAS Number	1092679-51-0 or 634908-75-1	[3][6][7][8]
Molecular Formula	C25H34N4O2 · C4H4O4	[3][8]
Molecular Weight	538.64 g/mol	[3][8]
Appearance	White to off-white solid/powder	[6]
Solubility	Soluble in water (up to 25 mM or 50 mM) and DMSO.	[7]

Pharmacological Data

WAY-100635 exhibits high affinity for the 5-HT1A receptor, where it acts as a silent antagonist, and for the dopamine D4 receptor, where it acts as a full agonist. Its selectivity for the 5-HT1A receptor is over 100-fold compared to other 5-HT receptor subtypes and other major neurotransmitter receptors.[2]

Table 1: Receptor Binding Affinities of WAY-100635



Receptor	Species	Assay Type	Ligand	Affinity Value	Citations
5-HT1A	Rat	Displacement	[³H]8-OH- DPAT	pIC50: 8.87	[2][7]
Rat	Displacement	[³H]8-OH- DPAT	IC50: 1.35 nM	[1]	
Rat	Displacement	K _i : 0.84 nM	[7]		
Rat	Saturation	[³ H]WAY- 100635	Kp: 0.37 nM	[9]	
Human	Saturation	[³ H]WAY- 100635	Kd: 1.1 nM	[10]	-
Dopamine D ₂₁	Binding	K _i : 940 nM	[4][5]		
Dopamine D₃	Binding	K _i : 370 nM	[4][5]	-	
Dopamine D4.2	Binding	K _i : 16 nM	[4][5]		
Saturation	[³ H]WAY- 100635	Kp: 2.4 nM	[4][5]	_	
Dopamine D4.4	Binding	K _i : 3.3 nM	[5]	-	
α ₁ -Adrenergic	pIC50: 6.6			_	
5-HT _{2a}	Binding	K _i : 6260 nM	[8]	_	
5-HT _{2e}	Binding	K _i : 24 nM	[8]		

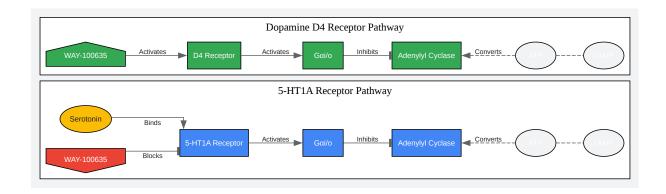
Table 2: Functional Activity of WAY-100635



Receptor	Activity	Assay	Cell Line	Potency (EC ₅₀)	Citations
5-HT1A	Silent Antagonist	Dorsal Raphe Firing	Anesthetized Rat	-	[2]
Antagonist	[³⁵ S]GTPγS Binding	pA ₂ : 9.71	[2][7]		
Dopamine D4.4	Full Agonist	cAMP accumulation	HEK-D _{4.4} cells	9.7 nM	[4][5]

Signaling Pathways

WAY-100635 interacts with two distinct G-protein coupled receptor (GPCR) signaling pathways. As an antagonist at the 5-HT1A receptor, it blocks the endogenous signaling of serotonin. Conversely, as an agonist at the dopamine D4 receptor, it mimics the action of dopamine. Both receptors are coupled to the $G_i/_o$ alpha subunit, which inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.



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Signaling pathways modulated by WAY-100635.



Experimental Protocols

WAY-100635 is a versatile tool used in a variety of experimental paradigms. Below are methodologies for key experiments cited in the literature.

In Vitro Radioligand Binding Assay ([3H]WAY-100635)

This protocol is used to determine the affinity (KD) and density (B_{max}) of 5-HT1A receptors in tissue homogenates.

- Tissue Preparation: Rat hippocampal membranes are prepared and suspended in a buffer solution. Protein concentration is determined using a standard assay (e.g., BCA assay).
- Saturation Binding:
 - Aliquots of membrane homogenate (e.g., 50-120 µg protein) are incubated with increasing concentrations of [3H]WAY-100635 in a final volume of 250 µL.[11]
 - Incubation is typically carried out at 30°C for 60 minutes.[11]
 - Non-specific binding is determined in a parallel set of tubes containing a high concentration of a non-labeled competing ligand (e.g., 10 μM serotonin).
- Assay Termination: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).[11] Filters are then washed multiple times with ice-cold buffer to remove unbound radioligand.
- Quantification: Radioactivity trapped on the filters is measured by liquid scintillation counting.
- Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data are analyzed using non-linear regression (e.g., Scatchard analysis) to derive KD and B_{max} values.[9]

In Vivo Electrophysiology: Dorsal Raphe Nucleus Firing

This protocol assesses the antagonist properties of WAY-100635 at the somatodendritic 5-HT1A autoreceptors on serotonergic neurons.





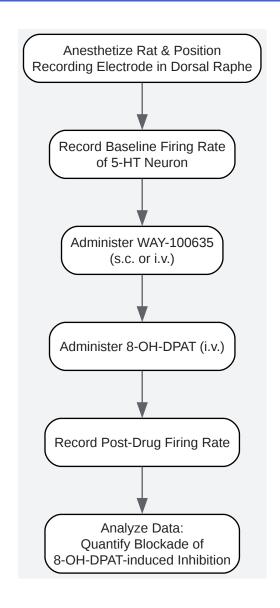


Animal Preparation: Male rats are anesthetized (e.g., with chloral hydrate). A recording
microelectrode is stereotaxically lowered into the dorsal raphe nucleus to record the
extracellular single-unit activity of identified serotonergic neurons.

• Drug Administration:

- The 5-HT1A agonist 8-OH-DPAT is administered (e.g., intravenously) to induce a characteristic inhibition of neuronal firing.
- WAY-100635 is administered (e.g., subcutaneously or intravenously) prior to the 8-OH-DPAT challenge. Doses typically range from 0.003 to 0.1 mg/kg.[2][12]
- Data Acquisition and Analysis: The firing rate of individual neurons is recorded before and after drug administration. The ability of WAY-100635 to block the 8-OH-DPAT-induced suppression of firing is quantified. WAY-100635 itself should not alter the basal firing rate, confirming its silent antagonist profile at these receptors.[2]





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Workflow for in vivo electrophysiology.

Behavioral Studies: Antagonism of 8-OH-DPAT-Induced Behaviors

This set of protocols evaluates the in vivo potency and efficacy of WAY-100635 in blocking behavioral responses mediated by 5-HT1A receptor activation.

- Animals: Studies are typically conducted in rats or mice.
- Drug Administration: WAY-100635 is administered (commonly subcutaneously) at various doses (e.g., 0.003 - 0.1 mg/kg) prior to the administration of 8-OH-DPAT.[2]



Behavioral Models:

- 8-OH-DPAT-Induced Hypothermia: Core body temperature is measured at regular intervals after drug administration. 8-OH-DPAT induces a drop in body temperature, which is antagonized by WAY-100635. The ID₅₀ (the dose required to inhibit 50% of the maximum effect) is calculated.[2]
- "5-HT Syndrome": Animals are observed for characteristic behaviors induced by 8-OH-DPAT, such as flat body posture, forepaw treading, and head weaving. The ability of WAY-100635 to block the expression of these behaviors is scored.[1]
- Radial Arm Maze: This task assesses spatial working memory. 8-OH-DPAT impairs performance, and the reversal of this impairment by WAY-100635 is measured.[13]
- Data Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA, doseresponse curves) to determine the minimum effective dose and ID₅₀ of WAY-100635.[2]

Positron Emission Tomography (PET) Imaging

Radiolabeled WAY-100635 (e.g., [11C]WAY-100635) is used to visualize and quantify 5-HT1A receptors in the living human brain.

- Radioligand Synthesis: [11C]WAY-100635 is synthesized with high specific activity.
- Subject Protocol:
 - A transmission scan is performed for attenuation correction, followed by intravenous injection of the radioligand.
 - Dynamic 3D PET scans are acquired over a period of 60-90 minutes.[14]
 - Arterial blood sampling may be performed to measure the concentration of the radioligand in plasma for full kinetic modeling.
- Image Analysis:
 - Regions of interest (ROIs) are drawn on co-registered MRI scans for anatomical reference.



- Time-activity curves are generated for each ROI.
- The binding potential (BP), an index of receptor density and affinity, is calculated using kinetic modeling or reference tissue models (using the cerebellum as a reference region, which has a very low density of 5-HT1A receptors).[14][15] High binding is typically observed in the cerebral cortex, hippocampus, and raphe nuclei.[14]

Conclusion

WAY-100635 maleate is a critical pharmacological tool with a well-defined dual-action profile as a 5-HT1A silent antagonist and a D4 full agonist. This complex pharmacology underscores the importance of using appropriate doses and control experiments to dissect the specific receptor contributions to observed effects. The data and protocols summarized in this guide are intended to provide researchers with a thorough understanding of WAY-100635, facilitating its effective use in advancing the fields of neuroscience and drug discovery.

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